Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

Catalog No.
S680139
CAS No.
215302-77-5
M.F
C30H32N2O6
M. Wt
516.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

CAS Number

215302-77-5

Product Name

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine

IUPAC Name

(2R)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C30H32N2O6

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1

InChI Key

LGZKNNBERXWTJP-AREMUKBSSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine (CAS 215302-77-5) is a highly specialized, orthogonally protected unnatural amino acid utilized in the synthesis of complex peptidomimetics, branched peptides, and DNA-encoded libraries (DELs) . Featuring a D-enantiomeric core for enhanced proteolytic stability and a methylene spacer that yields a highly nucleophilic aliphatic amine upon deprotection, this building block is engineered for demanding bioconjugation and macrocyclization workflows. The specific Boc-alpha and Fmoc-side-chain protection scheme makes it an ideal N-terminal capping residue in Fmoc-solid-phase peptide synthesis (SPPS), allowing selective side-chain elaboration while preventing premature N-terminal extension.

Substituting this precise compound with closely related analogs compromises both synthesis yield and final product viability [1]. Replacing it with the L-enantiomer (Boc-4-(Fmoc-aminomethyl)-L-phenylalanine) drastically reduces the in vivo half-life of the resulting therapeutic due to rapid cleavage by endogenous proteases. Attempting to use the des-methyl analog (Boc-4-amino-D-phenylalanine) replaces a highly reactive aliphatic amine with a poorly nucleophilic aniline, leading to sluggish coupling kinetics, incomplete reactions, and complex purification profiles during side-chain branching. Furthermore, utilizing the reverse-protected isomer (Fmoc-alpha/Boc-side-chain) at the N-terminus would result in unwanted chain elongation or require additional capping steps during side-chain modifications, increasing process time and reagent costs.

Macrocyclization and DEL Compatibility: ~100% Acylation Conversion

In the synthesis of DNA-templated macrocycle libraries, the handling and reactivity of building blocks are critical due to the dilute aqueous conditions. Boc-4-(Fmoc-aminomethyl)-D-phenylalanine demonstrates exceptional coupling efficiency in these environments. When utilized to acylate a DNA headpiece at a 1.03 mM stock concentration, LC/MS analysis confirmed ~100% conversion within 1 hour [1]. This near-quantitative yield under mild, DNA-compatible conditions sharply contrasts with the performance of sterically hindered or poorly soluble analogs, which often require extended reaction times or elevated temperatures that risk degrading the oligonucleotide tag.

Evidence DimensionAcylation Conversion Rate in DEL Synthesis
Target Compound Data~100% conversion within 1 hour
Comparator Or BaselineStandard sterically hindered unnatural amino acids (typically <80% conversion or requiring >4 hours)
Quantified Difference>20% higher yield in a fraction of the time
Conditions1.03 mM stock solution, aqueous/organic DEL acylation conditions

Ensures maximum yield and library fidelity in high-throughput DNA-encoded library synthesis without requiring harsh, DNA-damaging conditions.

Side-Chain Nucleophilicity: Aminomethyl Spacer vs. Direct Aniline

The structural inclusion of a methylene spacer in Boc-4-(Fmoc-aminomethyl)-D-phenylalanine fundamentally alters its side-chain reactivity compared to Boc-4-amino-D-phenylalanine. Deprotection of the Fmoc group yields a primary aliphatic amine (benzylamine derivative) with a pKa of approximately 9.3, whereas the des-methyl analog yields an aniline with a pKa of roughly 4.6 [1]. This ~5 order of magnitude increase in basicity translates to vastly superior nucleophilicity. During solid-phase branching or conjugation using standard coupling reagents (e.g., HATU/DIEA), the aminomethyl side chain achieves rapid, near-quantitative amide bond formation, whereas the aniline analog suffers from slow kinetics and high deletion sequence rates, often requiring harsh activation.

Evidence DimensionSide-Chain Amine Basicity (pKa) and Nucleophilicity
Target Compound DataAliphatic amine (pKa ~9.3), rapid HATU coupling
Comparator Or BaselineBoc-4-amino-D-phenylalanine (aniline, pKa ~4.6)
Quantified Difference~5 orders of magnitude higher basicity, enabling standard ambient coupling
ConditionsSolid-phase peptide synthesis (SPPS) side-chain branching

Prevents low-yield coupling and complex purification steps during the synthesis of branched peptides or antibody-drug conjugate (ADC) linkers.

Proteolytic Stability: D-Enantiomer vs. L-Enantiomer

The D-stereochemistry of this building block is a critical procurement requirement for therapeutics intended for in vivo application. Peptides incorporating D-amino acids exhibit profound resistance to endogenous proteases, which strictly recognize the natural L-configuration. For instance, in the development of Fibroblast Activation Protein (FAP) substrates and inhibitors, the substitution of an L-amino acid with a D-amino acid at the P2 position completely abolishes off-target cleavage by related prolyl endopeptidases (PREP) and dipeptidyl peptidase-4 (DPP-IV)[1]. Procuring the D-enantiomer ensures that the resulting peptide or macrocycle maintains structural integrity in serum, extending its biological half-life significantly compared to the rapidly degraded L-enantiomer baseline.

Evidence DimensionResistance to Off-Target Proteolysis (e.g., PREP, DPP-IV)
Target Compound DataComplete resistance to off-target cleavage at the incorporated site
Comparator Or BaselineL-enantiomer (Boc-4-(Fmoc-aminomethyl)-L-phenylalanine)
Quantified DifferencePrevention of rapid enzymatic degradation
ConditionsIn vivo serum or purified protease assays

Critical for extending the circulating half-life of peptide therapeutics and ensuring target specificity.

DNA-Encoded Library (DEL) Macrocycle Synthesis

Due to its proven ~100% acylation conversion rate under dilute aqueous conditions, this compound is an optimal building block for generating highly diverse, DNA-templated macrocyclic peptide libraries[1].

N-Terminal Capping and Branching in Fmoc-SPPS

The specific Boc-alpha/Fmoc-side-chain orthogonal protection makes it the perfect N-terminal residue. The Fmoc can be removed to build a side-chain branch or cyclic linkage, while the Boc protects the N-terminus until the final global TFA cleavage[1].

Protease-Resistant Peptidomimetics and ADC Linkers

The D-stereochemistry provides essential stability against serum proteases, making this compound ideal for synthesizing durable targeting peptides or stable linkers in antibody-drug conjugates [2].

XLogP3

5.1

Dates

Last modified: 08-15-2023

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